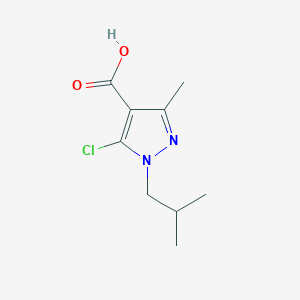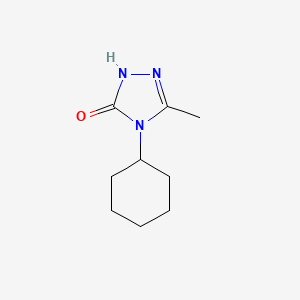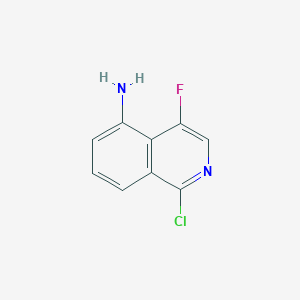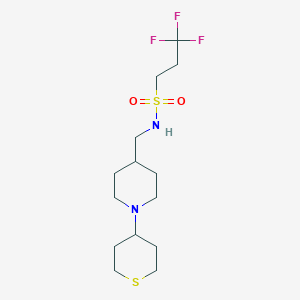
3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H25F3N2O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radicales Nitroxilo y Química Redox
Las tetrahidro-4H-tiopiran-4-onas (THPTO) como nuestro compuesto son reactivos valiosos para la preparación de radicales nitroxilo libres estables. Estos radicales tienen aplicaciones en química redox, donde participan en reacciones de transferencia de electrones. Los investigadores los utilizan para estudiar procesos de oxidación-reducción, catálisis y transformaciones mediadas por radicales. Los sustituyentes trifluoro mejoran la estabilidad de estos radicales, lo que los hace útiles en diversas metodologías sintéticas .
Semiconductores Fotosensibles
Las THPTO encuentran aplicaciones en semiconductores fotosensibles. Estos materiales absorben la luz y generan portadores de carga (electrones y huecos). Al incorporar THPTO en dispositivos semiconductores, los investigadores pueden adaptar sus propiedades ópticas y electrónicas. Estos compuestos contribuyen al desarrollo de fotodetectores, células solares y diodos emisores de luz (LED) .
Materiales Electrocrómicos
Los materiales electrocrómicos cambian de color en respuesta a una tensión aplicada. La estructura de nuestro compuesto sugiere que podría ser un candidato prometedor para dispositivos electrocrómicos. Los investigadores investigan su comportamiento como material conmutable para ventanas inteligentes, pantallas y vidrio de privacidad. Cuando se aplica voltaje, el compuesto experimenta cambios de color reversibles, lo que lo hace adecuado para aplicaciones de eficiencia energética .
Hormonas Juveniles Sintéticas y Feromonas
Las THPTO se han explorado como bloques de construcción para hormonas juveniles sintéticas y feromonas. Estos compuestos juegan un papel crucial en la comunicación de los insectos, la regulación del crecimiento y el desarrollo. Al modificar el andamiaje THPTO, los investigadores pueden crear análogos que imitan las hormonas o feromonas naturales. Estos análogos encuentran aplicaciones en el control de plagas y la agricultura .
Agentes Antitumorales y Antibacterianos
Ciertos derivados de THPTO exhiben actividades antitumorales y antibacterianas. Los investigadores han caracterizado compuestos con potencial en la terapia del cáncer y el control de infecciones. Estos hallazgos abren vías para el desarrollo de fármacos, donde los motivos estructurales de nuestro compuesto podrían inspirar nuevos agentes .
Inhibidores de Fosfodiesterasa y β-Secretasa (BACE1)
Las THPTO han mostrado promesa como inhibidores de enzimas involucradas en procesos celulares. Específicamente, inhiben la fosfodiesterasa (PDE) y la β-secretasa (BACE1). Los inhibidores de PDE tienen aplicaciones en el tratamiento de afecciones como la disfunción eréctil y la hipertensión pulmonar. Los inhibidores de BACE1 se investigan para la terapia de la enfermedad de Alzheimer. La estructura única de nuestro compuesto contribuye a sus propiedades inhibitorias .
En resumen, “3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” es un compuesto versátil con aplicaciones que abarcan la química redox, los semiconductores, los materiales electrocrómicos, la comunicación de los insectos y los agentes terapéuticos potenciales. ¡Su naturaleza multifacética lo convierte en un tema emocionante de exploración científica! 🌟 .
Mecanismo De Acción
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids .
Biochemical Pathways
The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression
Pharmacokinetics
The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect .
Result of Action
The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances .
Propiedades
IUPAC Name |
3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASNPAYRSTKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
![N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2522409.png)
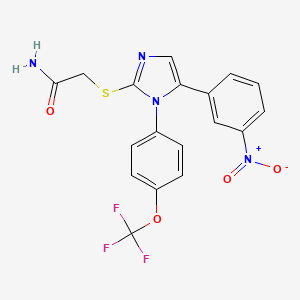
![[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2522411.png)
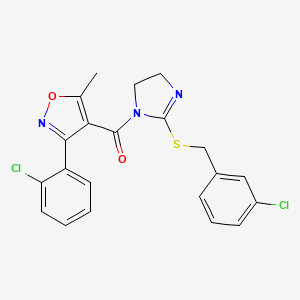
![5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one](/img/structure/B2522416.png)
![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)
